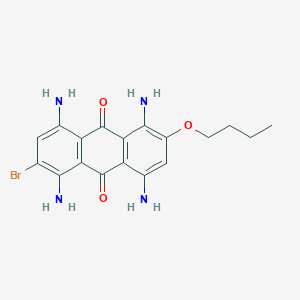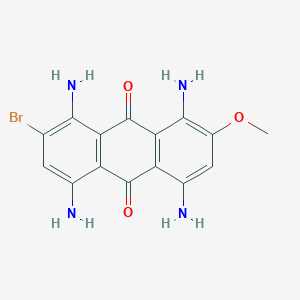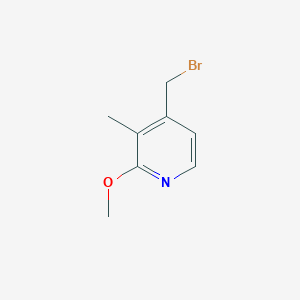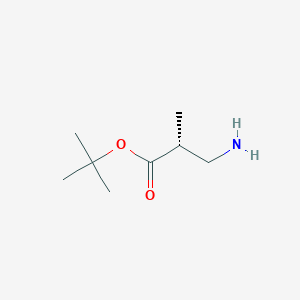![molecular formula C20H16N2O B13130169 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile CAS No. 52236-45-0](/img/structure/B13130169.png)
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a cyanoethyl group and a propanenitrile group attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is subjected to a Friedel-Crafts acylation reaction to introduce the oxo group at the 10th position.
Cyanoethylation: The intermediate product is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group at the 9th position.
Propanenitrile Introduction: Finally, the compound is treated with a suitable nitrile reagent to introduce the propanenitrile group at the 3rd position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanoethyl and propanenitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.
Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound absorbs light and undergoes photochemical reactions, generating reactive intermediates that can interact with biological molecules.
Electronic Interactions: In organic electronics, the compound’s electronic properties facilitate charge transfer processes.
Biological Pathways: In medicinal applications, the compound may interact with cellular targets, leading to cytotoxic effects in cancer cells or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the cyanoethyl and propanenitrile groups.
1-Cyanoanthracene: Contains a cyano group but lacks the oxo and propanenitrile groups.
3-Cyano-9-anthracenecarboxylic acid: Contains a cyano group and a carboxylic acid group instead of the propanenitrile group.
Uniqueness
3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile is unique due to the combination of the cyanoethyl, oxo, and propanenitrile groups attached to the anthracene core. This unique structure imparts specific electronic and photochemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
52236-45-0 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-[9-(2-cyanoethyl)-10-oxoanthracen-9-yl]propanenitrile |
InChI |
InChI=1S/C20H16N2O/c21-13-5-11-20(12-6-14-22)17-9-3-1-7-15(17)19(23)16-8-2-4-10-18(16)20/h1-4,7-10H,5-6,11-12H2 |
Clé InChI |
UEAAJEKNAGKTKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)




